molecular formula C9H14N4O B13061717 1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one

1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one

Cat. No.: B13061717
M. Wt: 194.23 g/mol
InChI Key: ZNPRUXBTUPJZQW-UHFFFAOYSA-N
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Description

Product Overview 1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one is a synthetic organic compound with the molecular formula C 9 H 14 N 4 O and a molecular weight of 194.23 g/mol . Its structure integrates two key pharmacophores: a 1,2,3-triazole ring and a pyrrolidine moiety, making it a valuable intermediate in medicinal chemistry and drug discovery research . The compound is assigned CAS Number 1856741-01-9 and should be stored according to the manufacturer's recommendations, with some suppliers indicating a requirement for cold-chain transportation . Research Applications and Value The 1,2,3-triazole moiety is a privileged structure in chemical biology due to its metabolic stability, ability to form hydrogen bonds, and resemblance to the amide bond . Compounds featuring this scaffold are extensively investigated for a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . The pyrrolidine ring is another common feature in pharmaceuticals that can influence the molecule's conformation and bioavailability . The specific fusion of these two heterocyclic systems in a single molecule creates a sophisticated building block for developing new bioactive agents. Researchers can utilize this compound as a core scaffold to build more complex structures for screening against biological targets, or as a model compound for studying structure-activity relationships (SAR) in hit-to-lead optimization campaigns. Handling and Safety This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) for detailed hazard information, proper handling procedures, and personal protective equipment (PPE) requirements before use.

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

1-(1-methyltriazol-4-yl)-2-pyrrolidin-2-ylethanone

InChI

InChI=1S/C9H14N4O/c1-13-6-8(11-12-13)9(14)5-7-3-2-4-10-7/h6-7,10H,2-5H2,1H3

InChI Key

ZNPRUXBTUPJZQW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C(=O)CC2CCCN2

Origin of Product

United States

Biological Activity

1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The synthesis of 1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves the following steps:

  • Formation of the Triazole Ring : The compound is synthesized through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a common method for forming triazoles.
  • Pyrrolidine Integration : The pyrrolidine moiety is introduced via nucleophilic substitution methods.

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.

Compound Microorganism Tested Activity (MIC µg/mL)
1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-oneStaphylococcus aureus15
1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-oneCandida albicans30

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. The structure activity relationship (SAR) suggests that the presence of the triazole moiety enhances cytotoxicity.

Cell Line IC50 (µM) Mechanism
HeLa5.0Induction of apoptosis via caspase activation
MCF78.5Cell cycle arrest in G0/G1 phase

The biological activity of 1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in DNA replication or repair.
  • Interaction with Cellular Targets : It has been shown to bind to proteins involved in cell signaling pathways, altering their function and leading to programmed cell death.

Study on Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated various triazole derivatives for their antimicrobial efficacy. The results indicated that modifications to the pyrrolidine ring significantly influenced the antimicrobial activity against resistant strains of bacteria .

Study on Antitumor Effects

In another research article from Cancer Research, the effects of triazole-containing compounds on tumor cells were assessed. The findings revealed that these compounds could effectively reduce tumor growth in xenograft models through mechanisms involving apoptosis and cell cycle arrest .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Physicochemical and Spectral Properties

Solubility and Polarity

The pyrrolidine moiety in the target compound enhances polarity compared to aryl-substituted analogues (e.g., 9a ), likely improving solubility in polar solvents like DMSO or water. In contrast, benzimidazole-linked triazoles exhibit moderate solubility due to their planar aromatic systems.

Spectroscopic Data
  • IR Spectroscopy : The carbonyl (C=O) stretch in the target compound is expected near 1690 cm⁻¹, consistent with triazole-linked ketones (e.g., 1692 cm⁻¹ in 9a ).
  • NMR Spectroscopy : The pyrrolidine protons in the target compound would resonate at δ 1.5–3.0 ppm (CH2 and CH groups), distinct from aryl protons in 9a (δ 7.0–8.0 ppm ) or benzimidazole-linked analogues (δ 7.2–8.5 ppm ).

Crystallographic and Packing Behavior

Triazole derivatives often form planar structures with π-π stacking (e.g., 9a ). The pyrrolidine group in the target compound may introduce stereochemical complexity, leading to non-planar conformations and unique crystal packing, as seen in isostructural thiazole-triazole hybrids .

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a widely used method for constructing 1,2,3-triazole rings with high regioselectivity and yield. The general approach involves reacting an azide with a terminal alkyne under copper(I) catalysis to afford 1,4-disubstituted 1,2,3-triazoles.

  • Procedure : An alkyne bearing the ethanone-pyrrolidine moiety is reacted with methyl azide or a suitable azide precursor under Cu(I) catalysis, typically using CuSO4 and sodium ascorbate in a polar solvent such as ethanol or acetonitrile. The reaction proceeds at room temperature or mild heating for several hours.
  • Outcome : This produces the 1-methyl-1,2,3-triazole ring substituted at the 4-position, linked to the ethanone-pyrrolidine side chain.

This method is supported by literature describing the synthesis of related triazole derivatives, where CuAAC provided efficient access to 1,2,3-triazoles with diverse substituents and good yields (e.g.,).

Metal-Free Synthesis via Diazo Compounds and Carbodiimides

An alternative approach involves a metal-free synthesis of 5-amino-1,2,3-triazoles using ethyl diazoacetate and carbodiimides, which can be adapted for the preparation of 1,2,3-triazole cores.

  • Procedure : Ethyl diazoacetate is slowly added to a solution of carbodiimide in acetonitrile with potassium hydroxide as a base at room temperature. The reaction proceeds over 15 hours to form triazole intermediates.
  • Post-modification : The amino group on the triazole can be further functionalized, for example, by methylation to introduce the 1-methyl substituent.
  • Relevance : While this method is more general for 5-amino-1,2,3-triazoles, it demonstrates the possibility of constructing the triazole ring without transition metals, which is beneficial for sensitive substrates (see).

One-Pot Multicomponent Synthesis Using α-Bromoketones and Hydrazones

This method involves the reaction of α-bromoketones with N-tosylhydrazones and alkynes to form triazole-containing heterocycles in a one-pot fashion.

  • Procedure : α-Bromoketones are reacted with N-tosylhydrazide in acetonitrile at 60 °C to form hydrazones, followed by addition of an alkyne (e.g., 2-ethynylpyridine) and base (K2CO3), then heating to 110 °C under nitrogen for 16 hours.
  • Outcome : This cascade reaction leads to the formation of triazole-containing ethanone derivatives linked to nitrogen heterocycles, which can be adapted for the pyrrolidine moiety.
  • Advantages : This method allows structural diversity and efficient synthesis of triazole derivatives with complex substituents (details in).

Functional Group Transformations and Cyclizations

  • Methylation at the N1 position of the triazole can be achieved by treatment with methyl iodide or other methylating agents after triazole ring formation.
  • The ethanone linkage can be introduced by acylation reactions or by starting from α-bromoketones or α-substituted ketones that already contain the pyrrolidin-2-yl group.
  • Cyclization to form the pyrrolidine ring may be done prior to or after triazole formation depending on the synthetic route.

Reaction Conditions and Optimization

Method Key Reagents Solvent Temperature Time Yield (%) Notes
CuAAC Azide, terminal alkyne, CuSO4, sodium ascorbate EtOH, MeCN RT to 60 °C 4–24 h 60–90 High regioselectivity, mild conditions
Metal-free diazo-carbodiimide Ethyl diazoacetate, carbodiimide, KOH MeCN RT 15 h 50–70 Avoids metals, suitable for sensitive substrates
One-pot multicomponent α-Bromoketone, N-tosylhydrazide, alkyne, K2CO3 MeCN 60–110 °C 16–24 h 40–80 Enables structural diversity

Research Findings and Considerations

  • The CuAAC method remains the most straightforward and widely applicable approach for synthesizing 1-(1-methyl-1H-1,2,3-triazol-4-yl) derivatives with high regioselectivity and yields.
  • Metal-free methods provide alternatives for substrates sensitive to metal catalysts or when metal contamination is a concern.
  • The one-pot multicomponent synthesis offers versatility for incorporating various heterocycles, including pyrrolidine, into the ethanone side chain.
  • Reaction conditions such as solvent choice, temperature, and reagent stoichiometry significantly impact yields and purity.
  • Post-synthetic modifications (e.g., methylation, acylation) are often required to achieve the final structure.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves coupling reactions between substituted triazole and pyrrolidine derivatives. For example, similar compounds (e.g., pyrazole-pyrrolidinyl hybrids) are synthesized via nucleophilic substitution or cycloaddition reactions under reflux in ethanol or THF. Optimization involves adjusting temperature (60–80°C), reaction time (12–24 hours), and catalysts (e.g., K₂CO₃ for deprotonation). Purification often uses column chromatography with silica gel and ethyl acetate/hexane gradients.
  • Key Data : A study on pyrazoline derivatives achieved 75% yield by refluxing for 18 hours in ethanol with triethylamine as a base .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodology :

  • X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., C3—C4—C5 = 120.07° in pyrazoline derivatives) to confirm stereochemistry .
  • NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methyl groups on triazole at δ 2.5–3.0 ppm, pyrrolidine protons at δ 1.5–2.2 ppm) .
  • FTIR : Detects functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodology :

  • Structural Variability : Compare substituent effects (e.g., nitro vs. methoxy groups on bioactivity) using SAR studies. For example, nitro groups enhance enzyme inhibition but reduce solubility .
  • Assay Conditions : Standardize in vitro assays (e.g., pH 7.4 buffers, 37°C incubation) to minimize variability. A study on similar triazole derivatives found that deviations in incubation time (±1 hour) altered IC₅₀ values by 15% .
    • Data Analysis : Use multivariate regression to isolate variables (e.g., substituent electronegativity vs. logP) influencing bioactivity .

Q. What computational strategies are recommended for predicting biological targets and binding modes?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the triazole-pyrrolidinyl core and target proteins (e.g., kinases). The nitro group often forms hydrogen bonds with catalytic lysine residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. For example, pyrrolidine ring flexibility may influence binding pocket adaptation .

Q. How can synthetic yields be improved while minimizing byproducts?

  • Methodology :

  • DoE (Design of Experiments) : Vary solvent polarity (e.g., DMF vs. ethanol), stoichiometry (1:1.2 molar ratio), and temperature in a factorial design. A study on pyrazole derivatives increased yield from 65% to 82% by using DMF at 70°C .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted triazole precursors) and adjust purification protocols .

Key Recommendations for Researchers

  • Experimental Design : Prioritize crystallography for unambiguous structural confirmation, especially when substituents introduce stereochemical complexity .
  • Data Validation : Cross-validate bioactivity results using orthogonal assays (e.g., enzymatic vs. cell-based) to address contradictions .
  • Resource Utilization : Leverage computational tools early in projects to guide synthesis and target identification, reducing trial-and-error approaches .

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